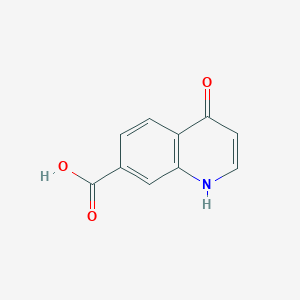
4-Hydroxyquinoline-7-carboxylic acid
Descripción general
Descripción
4-Hydroxyquinoline-7-carboxylic acid is a compound with the molecular formula C10H7NO3 . It has a molecular weight of 189.17 g/mol . The compound is also known by other names such as 4-oxo-1H-quinoline-7-carboxylic acid and 4-oxo-1,4-dihydroquinoline-7-carboxylic acid .
Synthesis Analysis
The synthesis of 4-Hydroxyquinolines has been studied extensively. For instance, starting from 4-hydroxyquinolines (4HQs), aminomethylation was carried out via the modified Mannich reaction (mMr) applying formaldehyde and piperidine . The reaction also afforded the formation of bisquinoline derivatives . A new 1H-azeto [1,2-a]quinoline derivative was synthesized in two different ways; namely starting from the aminomethylated product or from the ester-hydrolysed 4HQ .
Molecular Structure Analysis
The molecular structure of 4-Hydroxyquinoline-7-carboxylic acid includes a benzene ring fused with a pyridine moiety . The compound has a bicyclic structure and exhibits typical phenolic properties due to the presence of the phenolic group .
Chemical Reactions Analysis
4-Hydroxyquinoline-7-carboxylic acid has been involved in various chemical reactions. For example, when the aldehyde component was replaced with aromatic aldehydes, Knoevenagel condensation took place affording the formation of the corresponding benzylidene derivatives, with the concomitant generation of bisquinolines .
Physical And Chemical Properties Analysis
4-Hydroxyquinoline-7-carboxylic acid has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 1 . The compound has a Topological Polar Surface Area of 66.4 Ų . The compound is Canonicalized .
Aplicaciones Científicas De Investigación
- 4-Hydroxyquinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry .
- A wide range of synthesis protocols have been reported for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
- Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
Pharmaceutical and Medicinal Chemistry
- 4-Hydroxyquinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry .
- A wide range of synthesis protocols have been reported for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
- Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
- Alkyl 2-(4-hydroxyquinolin-2-yl) acetates and 1-phenyl-4-(phenylamino)pyridine-2,6(1H,3H)-dione have been synthesized from 4-hydroxyquinolines (4HQs) .
- The activity of the derivatives was assessed using doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines and normal human fibroblasts .
- Some derivatives possessed selective toxicity towards resistant cancer cells compared to doxorubicin-sensitive cancer cells and normal fibroblasts .
- 5-Carboxy-8-hydroxyquinoline (IOX1, 32) is the most effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies .
- IOX1 was validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO) .
- Though compound IOX1 suffers from low cell permeability, it has a smaller and more compact chemical structure, and represents a lead compound for further modifications .
Pharmaceutical and Medicinal Chemistry
Cytotoxic Agents
2OG-dependent Oxygenases
Safety And Hazards
While specific safety and hazard information for 4-Hydroxyquinoline-7-carboxylic acid is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation when handling similar chemicals .
Direcciones Futuras
The future directions of research on 4-Hydroxyquinoline-7-carboxylic acid could involve further exploration of its synthesis methods and potential biological activities. Some derivatives of 4-Hydroxyquinoline have shown selective toxicity towards resistant cancer cells compared to doxorubicin-sensitive cancer cells and normal fibroblasts . This suggests that 4-Hydroxyquinoline-7-carboxylic acid and its derivatives could have potential applications in cancer treatment.
Propiedades
IUPAC Name |
4-oxo-1H-quinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-3-4-11-8-5-6(10(13)14)1-2-7(8)9/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDMXIULYGYMJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyquinoline-7-carboxylic acid | |
CAS RN |
948573-55-5, 1150618-22-6 | |
| Record name | 1,4-Dihydro-4-oxo-7-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948573-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-7-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



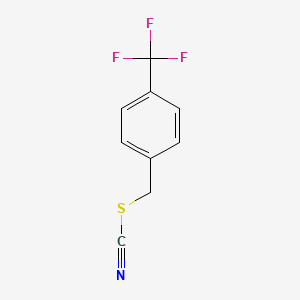
![4-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B1388099.png)
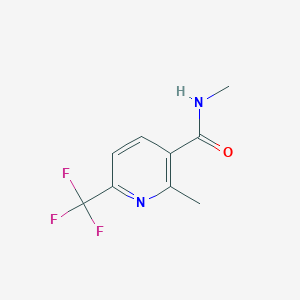
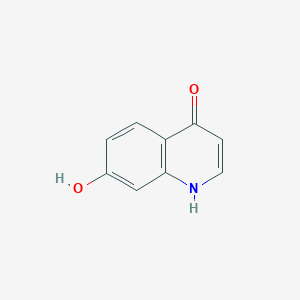
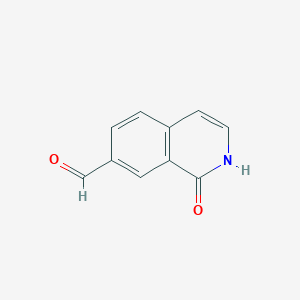
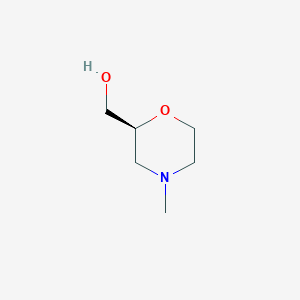

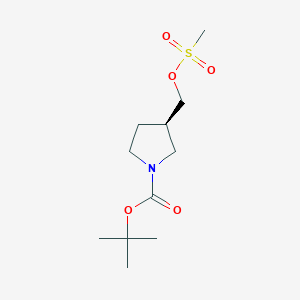
![4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoic acid](/img/structure/B1388110.png)
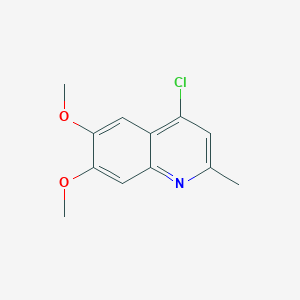
![3',4'-Dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1388112.png)
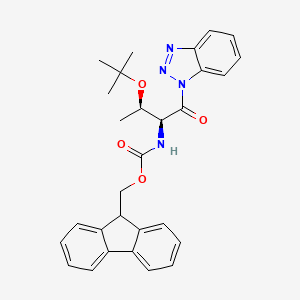
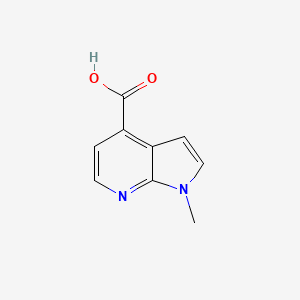
![1-methyl-3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde](/img/structure/B1388117.png)